molecular formula C14H16N2O2 B2518458 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one CAS No. 330196-27-5

4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one

Cat. No.: B2518458
CAS No.: 330196-27-5
M. Wt: 244.294
InChI Key: FXRIPTJCOYTZIB-UHFFFAOYSA-N
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Description

4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one is a heterocyclic compound that features a morpholine ring attached to a phenyl-substituted pyrrolone core. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one typically involves the reaction of a phenyl-substituted pyrrolone with morpholine under specific conditions. One common method might include:

    Starting Materials: Phenyl-substituted pyrrolone, morpholine

    Reaction Conditions: Solvent (e.g., ethanol), temperature (e.g., reflux), catalyst (e.g., acid or base)

    Procedure: The phenyl-substituted pyrrolone is dissolved in ethanol, and morpholine is added. The mixture is heated under reflux for several hours, followed by cooling and purification.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions at the phenyl or morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Morpholino-1-phenyl-1H-pyrrole-3(2H)-one
  • 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-thione

Comparison

Compared to similar compounds, 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one might exhibit unique properties due to the specific arrangement of its functional groups

Properties

IUPAC Name

3-morpholin-4-yl-1-phenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-14-10-13(15-6-8-18-9-7-15)11-16(14)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRIPTJCOYTZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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